Pedaliin

Übersicht

Beschreibung

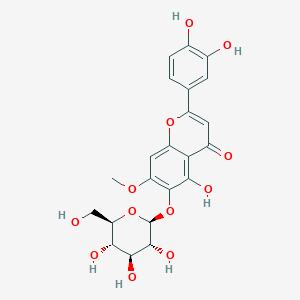

Pedaliin, also known as pedalitin-6-O-glucoside, is a flavonoid glycoside primarily found in the leaves of the sesame plant (Sesamum indicum L.). This compound has garnered attention due to its significant antioxidant and anti-cancer properties. This compound is a major constituent of sesame leaf extracts and has been studied for its potential health benefits, particularly in the context of oxidative stress and cancer prevention .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pedaliin can be synthesized through the glycosylation of pedalitin, a flavonoid aglycone. The glycosylation process typically involves the use of glycosyl donors such as glucose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the flavonoid structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of sesame leaves. The leaves are subjected to ethanol extraction, followed by purification using high-performance liquid chromatography (HPLC). This method ensures the isolation of this compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Pedaliin undergoes various chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties by undergoing oxidation reactions, scavenging free radicals, and reducing oxidative stress.

Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release its aglycone, pedalitin, and glucose.

Glycosylation: this compound can participate in glycosylation reactions to form other glycoside derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Glycosylation: Glycosyl donors such as glucose derivatives in the presence of catalysts like Lewis acids.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Pedalitin and glucose.

Glycosylation: Various glycoside derivatives of pedalitin

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.

Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to modulate oxidative stress.

Medicine: Studied for its anti-cancer properties, particularly in inhibiting the growth and metastasis of colon cancer cells.

Wirkmechanismus

Pedaliin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species. This activity helps protect cells from oxidative damage and may contribute to its anti-cancer properties. In cancer cells, this compound induces apoptosis and cell cycle arrest by modulating various signaling pathways, including those involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Pedaliin is similar to other flavonoid glycosides such as:

Acteoside (verbascoside): Another glycoside found in sesame leaves with antioxidant and anti-inflammatory properties.

Rutin: A flavonoid glycoside with strong antioxidant activity, commonly found in various plants.

Quercetin-3-O-glucoside: A glycoside of quercetin with antioxidant and anti-cancer properties.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its significant presence in sesame leaves. Its combination of antioxidant and anti-cancer activities makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-6-13-16(11(26)5-12(32-13)8-2-3-9(24)10(25)4-8)18(28)21(14)34-22-20(30)19(29)17(27)15(7-23)33-22/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDSVYQTJXGHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22860-72-6 | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254 °C | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

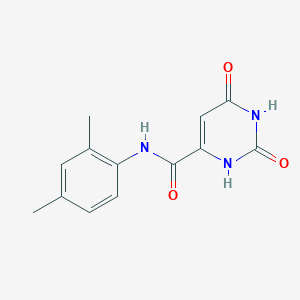

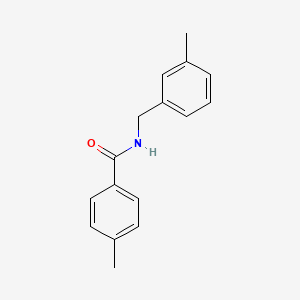

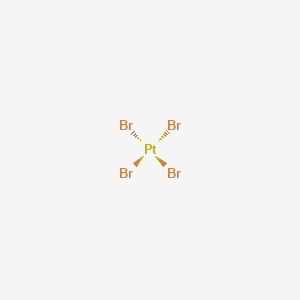

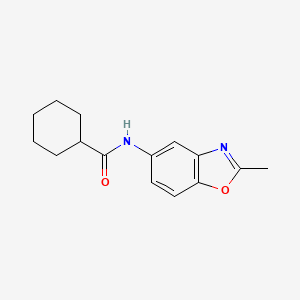

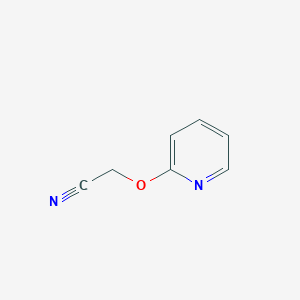

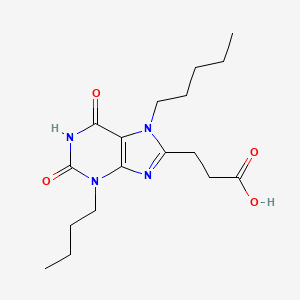

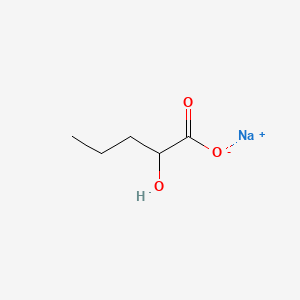

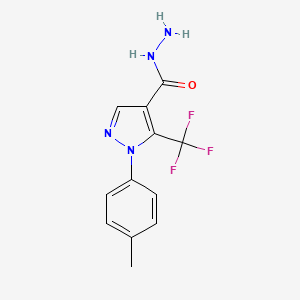

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)

![2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1637364.png)

![3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1637371.png)